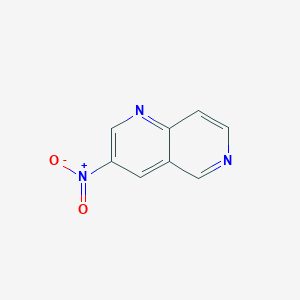

3-Nitro-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVPIEGKWBOSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516929 | |

| Record name | 3-Nitro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-70-0 | |

| Record name | 3-Nitro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro 1,6 Naphthyridine and Its Derivatives

Established Synthetic Pathways for 1,6-Naphthyridine (B1220473) Core Structures

The 1,6-naphthyridine scaffold, a diazanaphthalene with nitrogen atoms at positions 1 and 6, is assembled through several established synthetic routes. acs.org These methods include traditional cyclization reactions, modern multi-component strategies, and advanced annulation techniques.

Classical cyclization reactions remain a cornerstone for the synthesis of the 1,6-naphthyridine core.

The Skraup synthesis , a reaction traditionally used for quinolines, has been adapted for 1,6-naphthyridines. acs.orgresearchgate.net This method typically involves heating an aminopyridine with glycerol, an oxidizing agent like nitrobenzene, and sulfuric acid. acs.org Although early attempts to apply the Skraup reaction to 4-aminopyridine (B3432731) were reported to be challenging, subsequent refinements have enabled the preparation of 1,6-naphthyridine in modest yields. acs.org One successful modification involves using 4-aminopyridine-N-oxide as the starting material, followed by reduction of the resulting 1,6-naphthyridine-N-oxide. acs.org Another improved procedure utilizes a "sulfo-mix" (a mixture of nitrobenzenesulphonic acids in sulfuric acid) with 4-aminopyridine and glycerol, which has been reported to produce the parent 1,6-naphthyridine in a 40% yield in a single step. rsc.org

The Friedländer condensation provides another versatile route to 1,6-naphthyridine derivatives. researchgate.net This reaction condenses an ortho-aminoaryl carbonyl compound with a molecule containing a reactive α-methylene group. researchgate.net For instance, 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines have been synthesized via the Friedländer reaction between 4-amino-3-formylpyridine and various phosphorus-containing ketones. researchgate.net Similarly, the condensation of 4-amino-2-chloro/2-arylquinoline-3-carbaldehyde with aromatic ketones has been used to furnish aryl and diarylbenzo[h] acs.orgnih.govnaphthyridines. nih.gov

Table 1: Comparison of Cyclization-Based Syntheses for 1,6-Naphthyridine Core

| Synthesis Method | Starting Materials Example | Key Features | Reference |

| Skraup Synthesis | 4-Aminopyridine, Glycerol, Sulfo-mix | One-step synthesis; can be a violent reaction, but modifications improve yield and safety. | acs.orgrsc.org |

| Friedländer Condensation | 4-Amino-3-formylpyridine, Ketones | Versatile for introducing various substituents; reaction of o-aminoaryl carbonyls with active methylene (B1212753) compounds. | researchgate.netresearchgate.net |

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for assembling complex molecules like 1,6-naphthyridines in a single pot, often with high atom economy. rsc.orgrsc.org These reactions combine three or more starting materials to form a final product that incorporates portions of all reactants.

One such approach involves the catalyst-free, one-pot condensation of salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and active methylene compounds in polyethylene (B3416737) glycol (PEG-400) as a green solvent to yield novel chromeno acs.orgnih.govnaphthyridine derivatives. rsc.orgrsc.org Another example is a three-component domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water under microwave irradiation to synthesize indeno[1,2-b] acs.orgnih.govnaphthyridine derivatives. bohrium.com The use of organocatalysts, such as camphor (B46023) sulfonic acid, has also been reported to achieve diastereoselective synthesis of pyrano and furano naphthyridine derivatives from 4-aminopyridine and cyclic enol ethers. ekb.eg

Table 2: Examples of Multi-component Reactions for 1,6-Naphthyridine Derivatives

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Salicylaldehyde derivatives, Malononitrile dimer, Active methylene compounds | None / PEG-400 | Chromeno acs.orgnih.govnaphthyridine derivatives | rsc.orgrsc.org |

| 4-Aminopyridin-2(1H)-ones, Aldehydes, 1H-indene-1,3(2H)-dione | None / Water (Microwave) | Indeno[1,2-b] acs.orgnih.govnaphthyridine derivatives | bohrium.com |

| 4-Aminopyridine, Cyclic enol ethers | Camphor sulfonic acid | Pyrano and Furano naphthyridine derivatives | ekb.eg |

| Aromatic aldehydes, Malononitrile dimer | Ethanol | Tetrahydro-1,6-naphthyridine derivatives | researchgate.netresearchgate.net |

Annulation strategies, particularly those catalyzed by transition metals, offer sophisticated pathways to the 1,6-naphthyridine framework. These methods often involve the formation of multiple chemical bonds in a single sequence.

Metal-catalyzed annulations, using catalysts based on palladium, rhodium, or silver, are frequently employed. nih.govresearchgate.netbeilstein-journals.org For example, an efficient synthesis of highly functionalized 1,2-dihydrobenzo acs.orgnih.govnaphthyridines has been achieved through a silver-catalyzed three-component tandem reaction of ortho-alkynylaldehydes, amines, and ketones. nih.gov Rhodium catalysis has been used in the annulation of 2-pyridone backbones with anthranil (B1196931) substrates. researchgate.net

Tandem reactions, which involve several transformations occurring sequentially in one pot, provide rapid access to diverse 1,6-naphthyridine structures. acs.orgnih.govacs.org A notable example is a tandem nitrile hydration/cyclization procedure to create 1,6-naphthyridine-5,7-diones. acs.orgnih.govacs.org Another powerful strategy is the sequential one-pot reaction involving N-allylation and an intramolecular Heck-type cyclization to afford tetrahydrobenzo[b] acs.orgnih.govnaphthyridine derivatives. researchgate.net

Strategies for Introducing the Nitro Group on 1,6-Naphthyridine Systems

Once the 1,6-naphthyridine core is formed, the nitro group can be introduced through two primary strategies: direct nitration of the pre-formed heterocycle or by using a nitro-substituted precursor in the cyclization step.

Direct nitration involves treating the 1,6-naphthyridine scaffold with a nitrating agent. The synthesis of 3-Nitro-1,6-naphthyridin-2(1H)-one, for example, is typically accomplished by the nitration of the parent 1,6-naphthyridin-2(1H)-one. evitachem.com This is generally performed using a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to achieve selective formation of the desired product and prevent over-nitration. evitachem.com

The regioselectivity of nitration on naphthyridine systems is highly dependent on the existing substituents and the specific isomer. For instance, studies on the related 1,7-naphthyridine (B1217170) system show that nitration of 1,7-naphthyridin-8(7H)-one yields the 5-nitro derivative, whereas 1,7-naphthyridin-4(1H)-one produces the 3-nitro isomer under similar conditions, highlighting the directing effects of the carbonyl group and the nitrogen atom positions.

An alternative and often highly regioselective approach is to build the 1,6-naphthyridine ring using a precursor that already contains a nitro group. This method avoids potential issues with selectivity and harsh conditions associated with direct nitration of the heterocyclic system.

An example of this strategy is the synthesis of 3-amino-5,6,7,8-tetrahydro acs.orgnih.govnaphthyridine derivatives through the condensation of 4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia (B1221849). researchgate.net In this case, the dinitro-substituted pyridone serves as the key building block, with one nitro group being incorporated into the final product and the other being displaced during the reaction. Similarly, the synthesis of 2-methyl-8-nitro-1,2,3,4-tetrahydrobenzo[b] acs.orgnih.govnaphthyridine has been reported, implying the use of a nitro-substituted precursor in its construction. mdpi.com Ring transformation reactions using 1-methyl-3,5-dinitro-2-pyridone as a substrate can also lead to the formation of various nitro-substituted pyridines, which are valuable intermediates for constructing fused heterocyclic systems. researchgate.net

Regioselective Considerations in Nitration Reactions

The synthesis of 3-nitro-1,6-naphthyridine via electrophilic nitration of the parent 1,6-naphthyridine heterocycle is governed by the inherent electronic properties of the bicyclic system. The positions on the naphthyridine rings are not equally reactive towards electrophiles. The nitrogen atoms strongly deactivate the rings towards electrophilic attack, particularly the positions alpha and gamma to the heteroatom.

In the case of 1,6-naphthyridine, the pyridine (B92270) ring containing N-1 is generally more deactivated than the pyridine ring containing N-6. Theoretical calculations and experimental results indicate that electrophilic substitution, such as nitration, preferentially occurs on the pyridine ring containing the N-6 atom. Within this ring, the C-5 and C-7 positions are adjacent to the nitrogen and are thus deactivated. The C-8 position is also deactivated due to its 'para' relationship with N-6. This leaves the pyridine ring containing N-1 as the next most likely site for attack.

Within the N-1 pyridine ring, the C-2 and C-4 positions are highly deactivated. Therefore, the C-3 position emerges as the most electronically favorable site for electrophilic nitration. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). evitachem.com The conditions must be carefully controlled to prevent over-nitration or side reactions. evitachem.com

The regioselectivity is a consequence of the complex interplay between the inductive electron-withdrawing effects of the two nitrogen atoms and the resonance stabilization of the Wheland intermediate formed upon electrophilic attack. Attack at the C-3 position allows for the positive charge of the intermediate to be delocalized without placing it directly on an electron-deficient nitrogen atom, a key factor in determining the outcome of the reaction. Steric effects can also play a role in directing substitution patterns, especially in already substituted naphthyridine derivatives. smolecule.com

Advanced Derivatization and Functionalization of this compound

The presence of the nitro group at the C-3 position significantly influences the reactivity of the 1,6-naphthyridine scaffold. It acts as a powerful electron-withdrawing group, activating the heterocyclic system towards nucleophilic attack and providing a versatile handle for a variety of chemical transformations.

Nucleophilic Substitution Reactions on Nitrated Rings

The electron-deficient nature of the this compound system makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, by withdrawing electron density, stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution of hydrogen or other leaving groups. mdpi.com

A key method for the functionalization of this compound is oxidative nucleophilic substitution of hydrogen (ONSH). In this type of reaction, a nucleophile attacks the electron-deficient ring, forming a σH-adduct, which is then oxidized to yield the substituted product. mdpi.com

A notable example is the amination of this compound. Treatment with potassium amide in liquid ammonia, in the presence of an oxidizing agent like potassium permanganate, leads to the introduction of an amino group. researchgate.netresearchgate.net The reaction proceeds via the formation of an intermediate σ-adduct, which is subsequently oxidized. researchgate.net This method allows for the direct C-H amination of the nitrated ring.

Table 1: Oxidative Amination of this compound Derivatives

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | KNH₂/liq. NH₃, KMnO₄ | 4-Amino-3-nitro-1,6-naphthyridine | High | researchgate.net |

| 2-Chloro-3-nitro-1,6-naphthyridine | KNH₂/liq. NH₃, KMnO₄ | 4-Amino-2-chloro-3-nitro-1,6-naphthyridine | High | researchgate.net |

| 2-Ethoxy-3-nitro-1,6-naphthyridine | KNH₂/liq. NH₃, KMnO₄ | 4-Amino-2-ethoxy-3-nitro-1,6-naphthyridine | High | researchgate.net |

This interactive table is based on reported qualitative findings; specific yield percentages were not always provided in the source material.

The Chichibabin reaction is a classical method for the amination of nitrogen-containing heterocycles. While the parent 1,6-naphthyridine undergoes Chichibabin amination with sodium amide to yield 2-amino-1,6-naphthyridine, the reaction with this compound follows a different course due to the powerful activating effect of the nitro group. acs.org

Instead of a direct Chichibabin-type reaction at the 2- or 4-positions, the presence of the nitro group at C-3 directs amination to the C-4 position. researchgate.net The reaction of this compound with potassium amide in liquid ammonia results in the formation of a 4-amino-1,4-dihydro-3-nitro-1,6-naphthyridine intermediate (a σ-adduct). researchgate.net This intermediate requires an external oxidizing agent, such as potassium permanganate, to be converted into the final 4-amino-3-nitro-1,6-naphthyridine product, classifying it as an oxidative amination rather than a classic Chichibabin reaction which typically involves hydride elimination. researchgate.netscispace.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald Amination)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the nitro group can sometimes interfere with catalytic cycles, these reactions can be applied to halo-substituted 3-nitro-1,6-naphthyridines to introduce a wide range of substituents. The presence of the nitro group is generally tolerated in many modern cross-coupling protocols. numberanalytics.comchemistnotes.com

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. A hypothetical Suzuki coupling on a halogenated this compound (e.g., 4-chloro-3-nitro-1,6-naphthyridine) would enable the formation of a C-C bond at the 4-position, introducing aryl or vinyl groups.

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chemistnotes.comnumberanalytics.com It is known for its high functional group tolerance, making it a potentially suitable method for derivatizing halogenated 3-nitro-1,6-naphthyridines. chemistnotes.comorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. catalysis.bloglibretexts.org It could be employed to couple primary or secondary amines with a halo-substituted this compound. The reaction tolerates a wide variety of functional groups, including nitro groups, and offers a direct route to amino-derivatives that might be difficult to access through other methods. numberanalytics.comrsc.org For instance, the Buchwald-Hartwig amination of 2-chloro-1,5-naphthyridine (B1368886) derivatives has been successfully demonstrated. nih.gov

Table 2: Potential Cross-Coupling Reactions on a Halogenated this compound Scaffold

| Reaction Type | Generic Reactants | Potential Product | Catalyst System (Typical) | Reference (Principle) |

|---|---|---|---|---|

| Suzuki Coupling | 4-Chloro-3-nitro-1,6-naphthyridine + Ar-B(OH)₂ | 4-Aryl-3-nitro-1,6-naphthyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Base | N/A |

| Negishi Coupling | 4-Chloro-3-nitro-1,6-naphthyridine + R-ZnX | 4-Alkyl/Aryl-3-nitro-1,6-naphthyridine | Pd or Ni catalyst (e.g., Pd₂(dba)₃), Ligand | chemistnotes.comnumberanalytics.comorganic-chemistry.org |

This interactive table presents hypothetical applications based on established cross-coupling principles. Specific experimental data for these reactions on this compound was not available in the provided search results.

Functional Group Transformations (e.g., Nitrile Hydration, Ring Expansion)

Beyond substitution reactions, the this compound core can be further modified through transformations of other functional groups or rearrangements of the heterocyclic skeleton itself.

Nitrile Hydration: If a nitrile group were present on the this compound skeleton, its hydration would provide the corresponding primary amide. Traditional methods often require harsh acidic or basic conditions, which could be incompatible with the nitro group. acs.orgsioc-journal.cn However, modern catalytic systems, such as those based on platinum, rhodium, or manganese, can effect this transformation under milder, neutral conditions, enhancing functional group compatibility. acs.orgresearchgate.netmdpi.com For example, the Ghaffar–Parkins catalyst, a platinum hydride complex, is effective for nitrile hydration under neutral, aqueous conditions on complex molecules. acs.org

Ring Expansion: Naphthyridine derivatives can undergo ring expansion reactions to form larger heterocyclic systems. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide (B81097) can lead to naphthyridin-2(1H)-one derivatives through a cycloaddition-ring expansion mechanism. rsc.org Another example involves the interaction of certain benzo[b] acs.orgCurrent time information in Bangalore, IN.naphthyridine derivatives with activated alkynes, leading to the expansion of a tetrahydropyridine (B1245486) fragment to form an azocine (B12641756) ring. mdpi.com While specific examples starting from this compound are not detailed, these precedents suggest that the core structure could potentially be elaborated into more complex, larger ring systems.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial structural verification of 3-Nitro-1,6-naphthyridine. researchgate.net These analyses confirm the number and types of protons and carbons present, respectively, and offer insights into their immediate electronic surroundings.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region. The powerful electron-withdrawing effect of the nitro group at the C-3 position causes a significant downfield shift for adjacent protons (H-2 and H-4). Protons on the second ring (H-5, H-7, H-8) would appear at relatively upfield positions. The coupling patterns (spin-spin splitting) between adjacent protons are critical for assigning each signal to a specific proton in the naphthyridine core. For instance, in a related compound, 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgnaphthyridine, the protons on the nitrated ring appear at chemical shifts as high as δ 9.10 ppm. mdpi.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a signal for each of the eight unique carbon atoms in the this compound skeleton. The carbon atom directly bonded to the electron-withdrawing nitro group (C-3) is expected to be the most deshielded, appearing at a significant downfield chemical shift. The other seven carbon signals provide a complete map of the carbon framework, and their precise shifts are used to confirm the substitution pattern. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on analysis of structurally similar nitro-substituted naphthyridine and benzo[b] rsc.orgnaphthyridine derivatives. mdpi.com

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| H-2 | ¹H NMR | ~9.2 - 9.5 | Singlet (s) or Doublet (d) |

| H-4 | ~8.8 - 9.1 | Singlet (s) or Doublet (d) | |

| H-5 | ~8.5 - 8.8 | Doublet (d) | |

| H-7 | ~7.5 - 7.8 | Doublet of Doublets (dd) | |

| H-8 | ~8.0 - 8.3 | Doublet (d) | |

| C-2 | ¹³C NMR | ~150 - 155 | N/A |

| C-3 | ~145 - 150 | ||

| C-4 | ~120 - 125 | ||

| C-4a | ~140 - 145 | ||

| C-5 | ~155 - 160 | ||

| C-7 | ~120 - 125 | ||

| C-8 | ~135 - 140 | ||

| C-8a | ~130 - 135 |

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between nuclei, providing a definitive connectivity map of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks between H-7 and H-8, confirming their adjacency on one ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation). columbia.edu This allows for the direct assignment of a carbon signal based on the known assignment of its attached proton, or vice versa. youtube.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of specific bonds.

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups in this compound. The most diagnostic signals are those from the nitro group. researchgate.net The spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. Other notable absorptions include those from the aromatic C=C and C=N bond stretches within the naphthyridine rings and the C-H stretching vibrations. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretch | R-NO₂ | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong | |

| Aromatic Ring Stretches | C=C / C=N | 1450 - 1620 | Medium to Strong |

Raman spectroscopy serves as a complementary technique to FT-IR. medscape.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectra would provide valuable information on the vibrations of the carbon skeleton of the aromatic rings. nih.gov The symmetric stretch of the nitro group is also Raman active and can be observed. The use of Raman spectroscopy has been documented for the characterization of various naphthyridine derivatives and their complexes. grafiati.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. researchgate.net

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular formula is C₈H₅N₃O₂, which corresponds to a precise monoisotopic mass of 175.038176 g/mol . epa.gov

Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 175. The fragmentation of nitroaromatic compounds is well-characterized and provides diagnostic evidence for the structure. rsc.org Key fragmentation pathways for this compound would include:

Loss of a nitro group (NO₂): A prominent peak at m/z 129, corresponding to the [M - 46]⁺ ion.

Loss of nitric oxide (NO): A characteristic peak at m/z 145, corresponding to the [M - 30]⁺˙ ion. This rearrangement is common in nitroaromatic compounds. rsc.org

Subsequent Fragmentations: The resulting fragment ions may undergo further decomposition, such as the loss of hydrogen cyanide (HCN) from the nitrogen-containing heterocyclic ring, leading to peaks at lower m/z values.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 175 | [C₈H₅N₃O₂]⁺˙ (Molecular Ion) | N/A |

| 145 | [C₈H₅N₂O]⁺˙ | NO |

| 129 | [C₈H₅N₂]⁺ | NO₂ |

| 102 | [C₇H₄N]⁺ | NO₂, HCN |

X-ray Crystallography for Solid-State Molecular Architecture

There is no published single-crystal X-ray diffraction data for this compound in the searched scientific databases. This technique is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. Such data would be invaluable for understanding the solid-state packing and the influence of the nitro group on the planarity and geometry of the naphthyridine core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, specific UV-Vis absorption spectra for this compound, detailing its electronic transitions, are not reported in the available literature. UV-Vis spectroscopy is used to identify the wavelengths at which a molecule absorbs light, which correspond to the promotion of electrons to higher energy orbitals. This analysis would reveal the characteristic absorption maxima (λmax) and molar absorptivity (ε) values, offering insights into the electronic structure and conjugation within the molecule. While studies on other naphthyridine derivatives do report UV-Vis data, these cannot be accurately extrapolated to this compound due to the significant electronic influence of the nitro group's position on the aromatic system.

Further empirical studies are required to determine the crystallographic and UV-Vis spectroscopic properties of this compound.

Computational Chemistry and Theoretical Investigations of 3 Nitro 1,6 Naphthyridine

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. scispace.commdpi.com It is widely used to predict molecular geometries, electronic properties, and spectroscopic data for a diverse range of chemical systems, including heterocyclic compounds. sapub.orggrafiati.comnih.gov

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For 3-Nitro-1,6-naphthyridine, this process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. The planarity of the naphthyridine ring system is a key feature, while the orientation of the nitro group relative to the ring is also of interest. Conformational analysis would explore different spatial arrangements of the nitro group, although its rotational freedom is likely restricted due to steric hindrance and electronic effects. The optimized geometry provides the foundation for all subsequent electronic structure calculations. sapub.orgmaterialsciencejournal.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netwuxiapptec.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilic character. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. Theoretical calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap generally implies higher chemical reactivity and lower stability. researchgate.netwuxiapptec.com |

Note: Specific energy values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, where different colors represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. uni-muenchen.de

In the case of this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the naphthyridine ring, making these sites potential targets for electrophiles. The hydrogen atoms and the carbon atom attached to the nitro group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. sapub.org

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors provide a quantitative basis for understanding and predicting chemical behavior. ethz.ch

Electrophilicity and Chemical Potential Analysis

Electrophilicity (ω) is a global reactivity descriptor that measures the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). rsc.org The chemical potential, in the context of DFT, is related to the negative of the electronegativity and is calculated as the average of the HOMO and LUMO energies. rsc.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. The presence of the electron-withdrawing nitro group in this compound is expected to result in a relatively high electrophilicity value.

Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to changes in its electron distribution. Hardness is a measure of this resistance, while softness is the reciprocal of hardness. rsc.org In the framework of DFT, hardness is approximated as half of the HOMO-LUMO energy gap. rsc.org A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive, while a small gap indicates a soft molecule with higher reactivity. researchgate.net For this compound, the expected smaller HOMO-LUMO gap due to the nitro group would classify it as a relatively soft molecule, prone to chemical reactions.

| Descriptor | Formula (in terms of HOMO and LUMO energies) | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. rsc.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity for larger values. rsc.org |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. rsc.org |

Note: These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative effects, and the delocalization of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This localization allows for the investigation of interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and reactivity.

The stabilization energy (E(2)) associated with the delocalization of electrons between a donor NBO (i) and an acceptor NBO (j) is calculated using second-order perturbation theory. rsc.org A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

For nitro-aromatic systems like this compound, NBO analysis is particularly useful for quantifying the charge transfer from the naphthyridine ring system to the electron-withdrawing nitro group. Key interactions typically observed in related molecules include:

π → π interactions:* Delocalization of electrons from the π orbitals of the aromatic rings to the antibonding π* orbitals of the nitro group.

n → π interactions:* Delocalization from the lone pair (n) of the nitrogen atoms in the naphthyridine core to the antibonding π* orbitals of the C-C and C-N bonds within the rings and the nitro group.

These charge transfer interactions contribute significantly to the electronic properties and reactivity of the molecule. In studies of similar heterocyclic compounds, NBO analysis has been used to characterize the electron density transfer and understand the stability conferred by hyperconjugative interactions. rsc.orgresearchgate.net

Table 1: Illustrative NBO Analysis Data for Intramolecular Interactions This table presents typical interactions and stabilization energies found in related nitro-aromatic heterocyclic systems, as specific data for this compound is not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(N-O) of Nitro | High | π-conjugation, Charge transfer |

| π(C-C) Ring 2 | π(N-O) of Nitro | Moderate | π-conjugation, Charge transfer |

| LP(1) N1 | π(C-C) | Moderate | Hyperconjugation |

| LP(1) N6 | π(C-C) | Moderate | Hyperconjugation |

Note: LP denotes a lone pair orbital.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify stable intermediates and the transition states that connect them. researchgate.net The activation energy (ΔG*), which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of a reaction. sumitomo-chem.co.jp A lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jp

Theoretical studies on related naphthyridine systems have successfully elucidated complex reaction pathways. For instance, the mechanism of the aza-Diels-Alder reaction to form tetrahydro-1,5-naphthyridines has been investigated, revealing that the reaction proceeds through specific endo transition states. nih.gov Similarly, computational studies have been used to understand electrocyclic ring closures in the synthesis of other 1,5-naphthyridine (B1222797) derivatives. nih.gov

For this compound, theoretical studies could be employed to investigate various reactions, such as:

Nucleophilic Aromatic Substitution: Investigating the substitution of the nitro group or reactions at other positions on the ring. Calculations would help determine the most likely sites for nucleophilic attack by mapping the transition states and calculating activation barriers.

Reduction of the Nitro Group: Elucidating the multi-step mechanism for the reduction of the nitro group to an amino group, a common transformation for this class of compounds.

Such studies involve locating the geometry of all intermediates and transition states along a proposed reaction coordinate. sumitomo-chem.co.jplibretexts.org While specific theoretical studies on the reaction mechanisms of this compound were not detailed in the provided search results, the methodologies are well-established for related heterocyclic systems. nih.govacs.org

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.netmaterialsciencejournal.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. sci-hub.se

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental IR spectra. bohrium.comsapub.org This allows for the confident assignment of vibrational modes, such as the characteristic symmetric and asymmetric stretching frequencies of the nitro group and the various C-H and C-N vibrations of the naphthyridine core.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. materialsciencejournal.org It can predict the absorption maxima (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* in nature for aromatic systems. researchgate.net These calculations help assign the bands observed in experimental UV-Vis spectra. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show a strong linear correlation with experimental data, aiding in the structural elucidation of the molecule. bohrium.com

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Naphthyridine Derivative This table illustrates the typical correlation between calculated and experimental data for heterocyclic compounds, as presented in studies of related molecules. sci-hub.sesapub.org

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR (cm⁻¹) | ||

| ν(N-H) | 3420 | 3411 |

| ν(C=O) | 1725 | 1710 |

| ¹H NMR (ppm) | ||

| H-5 | 7.35 | 7.29 |

| H-7 | 8.98 | 8.92 |

| UV-Vis (nm) | ||

| λmax | 358 | 360 |

Reactivity Profiles and Chemical Mechanisms of 3 Nitro 1,6 Naphthyridine

Intrinsic Reactivity of the 1,6-Naphthyridine (B1220473) Nucleus

The 1,6-naphthyridine nucleus is characterized by its electron-deficient nature, a consequence of the electronegative nitrogen atoms. This electron deficiency renders the carbon atoms of the rings, particularly those in the ortho and para positions relative to the ring nitrogens, susceptible to attack by nucleophiles. thieme-connect.deuot.edu.ly This reactivity is a hallmark of pyridine-like heterocycles.

The initial step in these reactions often involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex or a σ-adduct. masterorganicchemistry.com Subsequent loss of a leaving group (if present) or oxidation can lead to a formal substitution product. masterorganicchemistry.comresearchgate.net The positions most reactive towards nucleophiles in the unsubstituted 1,6-naphthyridine are C-2, C-4, C-5, and C-7.

| Position | Susceptibility to Nucleophilic Attack | Rationale |

| C-2, C-4 | High | ortho and para to N1, respectively. These positions bear a partial positive charge due to the inductive and mesomeric electron-withdrawing effects of the nitrogen atom. |

| C-5, C-7 | High | para and ortho to N6, respectively. Similar to the other pyridine (B92270) ring, these positions are activated towards nucleophilic attack. |

| C-3, C-8 | Lower | meta to the respective nitrogen atoms, and are thus less activated compared to the ortho and para positions. |

This table is based on the general principles of reactivity for pyridine-like systems.

In contrast to its susceptibility to nucleophiles, the 1,6-naphthyridine nucleus is generally resistant to electrophilic aromatic substitution. The nitrogen atoms exert a strong deactivating effect on the ring system, withdrawing electron density and making the carbon atoms electron-poor. thieme-connect.dequora.com This deactivation is a common feature of nitrogen-containing heterocycles.

Reactions with electrophiles, if they occur, typically require harsh conditions. thieme-connect.de Furthermore, the reaction often proceeds at the nitrogen atoms themselves rather than on the carbon framework. For instance, 1,6-naphthyridine can undergo N-oxidation when treated with oxidizing agents like peroxy acids, leading to the formation of 1,6-naphthyridine N-oxides. jst.go.jp In some cases, such as in benzo-fused naphthyridines, electrophilic substitution like nitration may occur on the less deactivated carbocyclic ring rather than the heterocyclic portion. publish.csiro.au

Influence of the Nitro Group on Ring Reactivity

The introduction of a nitro (NO₂) group at the C-3 position of the 1,6-naphthyridine nucleus profoundly modifies its reactivity. The nitro group is one of the most powerful electron-withdrawing groups, acting through both inductive and resonance effects. scielo.br

The primary influence of the C-3 nitro group is the strong deactivation of the entire ring system towards electrophilic attack. quora.comscielo.br Any potential electrophilic substitution would become even more difficult than on the parent 1,6-naphthyridine.

Conversely, the nitro group significantly activates the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comscielo.brmdpi.com By withdrawing electron density, it further depletes the electron content of the heterocyclic rings, making them more electrophilic. More importantly, it can stabilize the negative charge of the intermediate σ-adduct through resonance, particularly when the nucleophilic attack occurs at positions ortho or para to the nitro group. masterorganicchemistry.com In 3-nitro-1,6-naphthyridine, this activating effect is most pronounced at the C-2 and C-4 positions. This enhanced reactivity facilitates the displacement of leaving groups (like halides) at these positions or direct substitution of hydrogen (SNAr-H). researchgate.netsmolecule.com

| Reaction Type | Effect of C-3 Nitro Group | Mechanism |

| Electrophilic Aromatic Substitution | Strong Deactivation | The -NO₂ group is a powerful electron-withdrawing group, reducing the electron density of the aromatic system and destabilizing the cationic intermediate (arenium ion). quora.com |

| Nucleophilic Aromatic Substitution | Strong Activation | The -NO₂ group enhances the electrophilicity of the ring and stabilizes the intermediate anionic σ-adduct through resonance, lowering the activation energy for nucleophilic attack, especially at the ortho (C-2, C-4) positions. masterorganicchemistry.comsmolecule.com |

The nitro group on the this compound scaffold is not merely an activating or deactivating director; it can participate directly in chemical transformations. The most common reaction involving the nitro group is its reduction to an amino group (NH₂). This transformation is a crucial step in the synthesis of various functionalized naphthyridines. smolecule.com

The reduction can be achieved using a variety of reducing agents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) in what is known as a Béchamp reduction, or through catalytic hydrogenation. smolecule.comacs.org The resulting 3-amino-1,6-naphthyridine is a versatile intermediate for further derivatization, allowing for the introduction of a wide range of functionalities. In some instances, under strong nucleophilic conditions, the nitro group itself can be displaced by a nucleophile, although this is generally less common than the displacement of a halogen.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is governed by the regiochemical preferences established by the interplay of the two ring nitrogens and the C-3 nitro group. Stereoselectivity is generally not a factor unless chiral centers are introduced in the substituents or during a reaction.

For nucleophilic substitution reactions, the regioselectivity is highly predictable. researchgate.net The presence of the nitro group at C-3 strongly directs incoming nucleophiles to the C-4 position. This is because C-4 is not only para to the N-1 nitrogen but also ortho to the powerfully electron-withdrawing nitro group. This dual activation makes the C-4 position the most electrophilic site in the molecule and allows for significant stabilization of the resulting σ-adduct. Attack at C-2 is also possible, being ortho to both N-1 and the nitro group.

For instance, in the amination of 3-nitro-1,5-naphthyridines (a related isomer), the amino group is introduced exclusively at the C-4 position, highlighting the strong directing effect of the nitro group. researchgate.net Similarly, for 2-chloro-3-nitro-1,6-naphthyridin-4-amine, the reactivity is dominated by the groups present, with the chlorine at C-2 being susceptible to nucleophilic substitution, a reaction facilitated by the adjacent nitro group. smolecule.com

| Position | Reactivity towards Nucleophiles in this compound | Directing Factors |

| C-4 | Most Favored | para to N-1 and ortho to the C-3 nitro group. The intermediate σ-adduct is highly stabilized by both. researchgate.net |

| C-2 | Favored | ortho to N-1 and ortho to the C-3 nitro group. The intermediate σ-adduct is well-stabilized. |

| C-5, C-7 | Less Favored | Activated by N-6, but lack the strong activating effect from the C-3 nitro group. |

| C-8 | Least Favored | meta to N-6 and distant from the nitro group's primary electronic influence. |

Structure Activity Relationship Sar Studies of 1,6 Naphthyridine Derivatives with Focus on Nitrated Analogues

Correlation Between Substitution Patterns and Biological Profiles

The biological activity of 1,6-naphthyridine (B1220473) derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.govresearchgate.netsemanticscholar.org SAR studies have revealed that specific substitution patterns are crucial for targeting various biological receptors and achieving desired therapeutic effects. researchgate.netsemanticscholar.orgacs.org

For instance, in the context of kinase inhibition, 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas have been identified as potent dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases. acs.org In this series, the 3-(3,5-dimethoxyphenyl) derivatives displayed low nanomolar inhibitory activity against both FGFR and VEGFR. acs.org Variations in the basicity or spatial arrangement of the substituent at the 7-position had minor effects on potency. acs.org

In another example, the 1,6-naphthyridine motif was utilized to develop c-Met kinase inhibitors. nih.gov A comprehensive SAR study of 1H-imidazo[4,5-h] semanticscholar.orgacs.orgnaphthyridin-2(3H)-one derivatives indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for effective c-Met inhibition. nih.gov Further enhancement in potency was achieved by introducing a 4'-carboxamide phenoxy group at the C-5 position. nih.gov

The following table summarizes the structure-activity relationships for a series of 1,6-naphthyridine derivatives as dual CDK8/19 ligands.

| Compound | R1 | R2 | CDK8 Ki (nM) |

| 1 | H | H | >10000 |

| 2 | OMe | H | 1800 |

| 3 | NH2 | H | 120 |

| 4 | H | OMe | 450 |

| 5 | H | NH2 | 35 |

| Data sourced from studies on 2,8-disubstituted-1,6-naphthyridines as CDK8/19 ligands. acs.orgresearchgate.net |

As the table illustrates, the introduction of an amino group at either the R1 or R2 position significantly enhances the inhibitory activity against CDK8 compared to the unsubstituted parent compound or methoxy-substituted analogues.

Role of the Nitro Group as a Pharmacophore or Modulator of Activity

The introduction of a nitro group can influence the electronic distribution within the aromatic system, affecting ligand-receptor interactions. nih.gov For example, the nitration of 1,7-naphthyridin-4(1H)-one yields 3-nitro-1,7-naphthyridin-4(1H)-one. researchgate.net While this is a different isomer, it highlights that nitration is a feasible synthetic step for naphthyridinones.

In a study of 1,8-naphthyridine (B1210474) derivatives with cytotoxic activity, compounds bearing a nitro group on a phthalimide (B116566) moiety were synthesized and evaluated. sapub.org Specifically, N-(5-nitro-1,3-dioxoisoindolin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide and N-(4-nitro-1,3-dioxoisoindolin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide were prepared. sapub.org The position of the nitro group on the phthalimide ring influenced the cytotoxic profile of the compounds. sapub.org

The biological activity of nitroaromatic compounds is often linked to their metabolic reduction. nih.gov The nitro group can undergo a six-electron reduction to form nitroso, N-hydroxylamino, and amino functionalities, a process catalyzed by nitroreductases. nih.gov The ease of this reduction is dependent on the orientation of the nitro group relative to the aromatic ring. nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

The inherent rigidity of the aromatic 1,6-naphthyridine scaffold can be a desirable feature in drug design, as it reduces the entropic penalty upon binding. acs.org However, in some cases, a certain degree of flexibility is required to achieve an optimal fit within the binding pocket. For instance, in the development of CDK8/19 inhibitors, there was a concern that the aromatic 1,6-naphthyridine scaffold would preclude the twisted conformation observed in a preceding series of pyridine-based ligands. acs.org

The concept of "click fleximers," where a 1,2,3-triazole links a nucleobase analogue to a sugar moiety, highlights the importance of conformational mobility. mdpi.com The C-C bond between the heterocyclic components allows for adaptation to the spatial requirements of an enzyme's binding site. mdpi.com This principle can be extended to the design of other flexible bioactive molecules.

By rigidifying the conformation of a flexible parent compound, it is possible to improve potency and selectivity. This was demonstrated in the design of phosphodiesterase 5 (PDE5) inhibitors, where locking the rotatable bonds of a parent compound into a tricyclic system, such as 1,2,3,4-tetrahydrobenzo[b] semanticscholar.orgacs.orgnaphthyridine, was explored. nih.gov

Molecular Docking and Ligand-Binding Site Predictions (Computational Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is invaluable for elucidating ligand-binding sites and understanding the key interactions that govern biological activity. nih.gov

In the study of 2,8-disubstituted-1,6-naphthyridines as CDK8/19 inhibitors, X-ray crystal structures confirmed a Type I binding mode. Key interactions were observed with hinge region residues (Ala100), the gatekeeper residue (Phe97), a catalytic lysine (B10760008) (Lys52), and Arg356 from the C-terminus of CDK8. acs.org

For a series of 1,2,3,4-tetrahydrobenzo[b] semanticscholar.orgacs.orgnaphthyridine analogues as PDE5 inhibitors, molecular docking studies provided insights into the binding modes. nih.gov The docking simulations suggested that the benzyl ring of the ligands occupies a small pocket lined by specific amino acid residues (F786, F787, L804, I813, and M816). nih.gov

The following table presents a hypothetical molecular docking result for 3-Nitro-1,6-naphthyridine with a generic kinase binding site, illustrating the types of interactions that can be predicted.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | GLU98 | 2.8 |

| Pi-Pi Stacking | PHE154 | 4.5 |

| Hydrophobic | LEU23 | 3.9 |

| Hydrophobic | VAL31 | 4.1 |

This is a hypothetical representation to illustrate the output of a molecular docking study.

Computational methods are also employed in quantitative structure-activity relationship (QSAR) studies to build predictive models. researchgate.net For a set of naphthyridine and isoquinoline (B145761) derivatives, QSAR models identified descriptors that highlighted the importance of the sum of topological distances between nitrogen atoms for CDK8 inhibitory activity. researchgate.net

Biological Profiles and Molecular Mechanisms of Action for 1,6 Naphthyridine Derivatives Excluding Clinical Data

Mechanisms of Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

Derivatives of 1,6-naphthyridine (B1220473) have demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and various herpesviruses. researchgate.netresearchgate.net

A significant mechanism of action is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Specifically, 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been designed to target the allosteric site of HIV-1 integrase, specifically the binding site of the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75). acs.orgnih.govacs.org Small molecules that bind to this site induce aberrant multimerization of the integrase enzyme, leading to the formation of non-infectious and structurally defective virions. acs.orgacs.org The 8-hydroxy- nih.govnih.govnaphthyridines, such as L-870,810, were identified as potent HIV-1 integrase inhibitors. nih.gov

Beyond HIV, certain 1,6-naphthyridine and 7,8-dihydroisoquinoline (B3349891) analogues have shown potent activity against human cytomegalovirus (HCMV). nih.govnih.gov These compounds were found to be effective against HCMV strains that are resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. nih.govnih.gov The timing of drug addition studies indicated that these compounds affect both early and late stages of viral replication. nih.govnih.gov This is supported by the observed reduction in the de novo synthesis of the pp65 tegument protein. nih.gov Furthermore, these derivatives have also shown activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.govd-nb.info

Molecular Basis of Anticancer Effects (e.g., Enzyme Inhibition, DNA Intercalation)

The anticancer properties of 1,6-naphthyridine derivatives are multifaceted, involving mechanisms such as enzyme inhibition and DNA intercalation. researchgate.netontosight.ai

Enzyme Inhibition:

A primary anticancer mechanism is the inhibition of various protein kinases involved in cancer cell signaling and proliferation. Dibenzo[c,h] nih.govnih.govnaphthyridines have been developed as potent inhibitors of topoisomerase I, an enzyme critical for resolving DNA topological stress during replication and transcription. nih.gov These compounds stabilize the drug-Top1-DNA ternary complex, leading to DNA cleavage and induction of apoptosis. nih.gov

Furthermore, 1,6-naphthyridine derivatives have been identified as inhibitors of other key kinases:

Fibroblast Growth Factor Receptor (FGFR) Kinases: Several series of 1,6-naphthyridine derivatives have been designed as inhibitors of FGFR-1 and FGFR4. nih.govnih.govresearchgate.netacs.org For instance, 3-aryl-1,6-naphthyridine-2,7-diamines and their related 2-ureas are potent inhibitors of the FGF receptor-1 tyrosine kinase. nih.gov A 7-acetamide derivative from this series was particularly effective against human umbilical vein endothelial cells (HUVECs) and demonstrated significant in vivo antitumor effects. nih.gov More recently, 1,6-naphthyridine-2-one derivatives have emerged as potent and selective inhibitors of FGFR4 kinase, showing substantial cytotoxic effects against colorectal cancer cell lines and inducing significant tumor inhibition in xenograft models. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinases: Certain 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and their 2-urea counterparts act as dual inhibitors of both FGFR-1 and VEGFR-2 tyrosine kinases. acs.org

Cyclin-Dependent Kinases (CDKs): 2,8-Disubstituted-1,6-naphthyridines have shown potent and selective affinity for CDK8 and CDK19, which are implicated in oncogenic pathways. nih.gov

Other Kinases: Some benzo[h] nih.govnih.govnaphthyridine derivatives have been found to inhibit protein kinase CK2 and phosphoinositide-dependent kinase 1 (PDK1), both of which are crucial for tumor growth signaling pathways.

DNA Intercalation:

Certain 1,6-naphthyridine derivatives exert their anticancer effects by intercalating into DNA. ontosight.ai Dihydrodibenzo[b,h] nih.govnih.govnaphthyridines, upon N-methylation, exhibit strong fluorescence that is enhanced upon intercalation with double-stranded DNA. researchgate.netrsc.org This interaction with DNA can interfere with its normal function, leading to cytotoxic effects. researchgate.net

Biochemical Pathways Targeted in Antimicrobial Action (e.g., DNA Gyrase Inhibition)

While much of the focus on naphthyridines has been on the 1,8-isomer, particularly nalidixic acid and its fluoroquinolone successors which are known DNA gyrase inhibitors, the broader class of naphthyridines, including 1,6-naphthyridines, also exhibits antimicrobial properties. nih.govresearchgate.netresearchgate.net The primary mechanism for the antibacterial action of many quinolone-like compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds block the bacteria's ability to replicate their DNA, leading to cell death. nih.gov For instance, certain 1,8-naphthyridine (B1210474) derivatives have been explicitly identified as DNA gyrase inhibitors. nih.gov While direct evidence for 1,6-naphthyridine derivatives acting as potent DNA gyrase inhibitors is less documented in the provided results, the structural similarities to known DNA gyrase inhibitors suggest this as a likely mechanism of action for their observed antimicrobial activity. researchgate.net

Enzyme Inhibition Profiles (e.g., MAO B, PDE10A)

Beyond their anticancer and antimicrobial activities, 1,6-naphthyridine derivatives have been investigated as inhibitors of other key enzymes with therapeutic potential.

Monoamine Oxidase B (MAO-B) Inhibition:

Several 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives have been synthesized and identified as inhibitors of MAO-B. mdpi.comscilit.comnih.gov In particular, the 1-(2-(4-fluorophenyl)ethynyl) analog demonstrated an IC50 value of 1.35 μM, which is comparable to the well-known MAO-B inhibitor, pargyline. mdpi.comscilit.comnih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.

Phosphodiesterase 10A (PDE10A) Inhibition:

A series of 4-hydroxy-1,6-naphthyridine-3-carbonitrile (B11916845) derivatives have been synthesized and shown to be potent inhibitors of phosphodiesterase 10A (PDE10A). nih.govpdbj.orgrcsb.orgportico.orgspandidos-publications.com PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is being explored for the treatment of neuropsychiatric disorders such as schizophrenia. portico.org Structure-based modifications of this 1,6-naphthyridine chemotype have been pursued to enhance potency and selectivity. nih.govrcsb.org

Modulatory Effects on Other Biological Systems (e.g., Immunomodulation)

1,6-Naphthyridine derivatives have also been shown to modulate other biological systems, including the immune system.

Some derivatives have been investigated for their immunomodulatory and anti-inflammatory activities. tandfonline.comtandfonline.comnih.gov For example, a number of 1,8-naphthyridine derivatives have been shown to downregulate pro-inflammatory cytokines, suggesting an anti-inflammatory effect. tandfonline.com The alkaloid aaptamine (B1664758), a benzo[de] nih.govnih.govnaphthyridine, and its derivatives, isolated from marine sponges, have demonstrated immunomodulatory properties. nih.gov In a model of drug-induced colitis, canthin-6-one, a related compound, reduced the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-12p70. nih.gov

Furthermore, some 1,6-naphthyridine derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme that plays a critical role in immunosuppression within the tumor microenvironment. bohrium.com Inhibition of IDO1 is a promising strategy in cancer immunotherapy. bohrium.com

Advanced Applications and Material Science Perspectives

Development as Luminescence Materials

While direct studies on the luminescence of 3-nitro-1,6-naphthyridine are not extensively documented, the photophysical properties of related naphthyridine and nitro-substituted aromatic systems provide a strong basis for its potential in this area. Naphthyridine derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them valuable scaffolds for optical materials. researchgate.netnih.gov

The introduction of a nitro group typically quenches fluorescence in many aromatic systems due to its strong electron-withdrawing nature, which promotes non-radiative decay pathways. acs.org However, this very property can be harnessed to create "turn-on" fluorescent sensors. For instance, related nitro-substituted L-shaped pentacycles with a pyrrolo[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthylidine backbone show almost no fluorescence under neutral conditions but emit strong fluorescence upon protonation. acs.org This acid-responsive behavior is attributed to the formation of a pyridinium (B92312) cation, which alters the electronic structure and suppresses the quenching effect of the nitro group. acs.org A similar mechanism could be envisioned for this compound, where protonation or interaction with a specific analyte could modulate its electronic properties and "switch on" luminescence, making it a candidate for chemical sensors.

Furthermore, the photophysical properties of naphthyridine derivatives can be finely tuned by introducing different substituents. The combination of the inherent electronic characteristics of the 1,6-naphthyridine (B1220473) core with the strong influence of the nitro group could lead to materials with unique emission properties. Studies on other naphthyridine isomers have shown their utility in recognizing metal ions and biomolecules through changes in their fluorescence spectra. researchgate.netdntb.gov.ua

Table 1: Photophysical Properties of Related Naphthyridine Derivatives

| Compound/System | Observed Property | Potential Implication for this compound | Reference |

| Nitro-substituted pyrrolo[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthylidines | Acid-responsive "turn-on" fluorescence | Potential as a fluorescent sensor for acidic environments or specific analytes. | acs.org |

| 1,6-Naphthyridine Derivatives | Second Harmonic Generation (Nonlinear Optics) | Potential for use in NLO materials, with the nitro group acting as a strong acceptor. | nih.gov |

| 1,8-Naphthyridine (B1210474) Derivatives | Application in recognizing metal ions and biomolecules | The 1,6-naphthyridine core could be functionalized for similar sensing applications. | researchgate.net |

| 6-amino-3-methyl-5-nitropyridin-2(1H)-one (Z) | Excited state processes driven by the -NO2 group | The nitro group in this compound would dominate its photophysical decay pathways. | acs.org |

Role in Molecular Recognition Systems

Naphthyridine derivatives have been successfully employed as artificial receptors for biologically relevant molecules like biotin (B1667282) and urea (B33335) derivatives. researchgate.netmdpi.com These systems often rely on a combination of hydrogen bonding and π-π stacking interactions to achieve high affinity and selectivity. In the case of this compound, the polarized nature of the molecule could be exploited for the recognition of electron-rich guest molecules.

Moreover, the reactivity of the nitro group itself can be utilized in sensing applications. For example, the reduction of a nitro group to an amine can lead to a dramatic change in the electronic and photophysical properties of the molecule, forming the basis for electrochemical or fluorescent sensors. The potential for this compound and its derivatives to act as ligands for various biological receptors is also significant, a property common to the broader class of 1,6-naphthyridin-2(1H)-ones. nih.gov Research on other naphthyridine isomers, such as 2-amino-5,7-dimethyl-1,8-naphthyridine, has demonstrated their use as fluorescent reagents for the determination of analytes like nitrite, showcasing the platform's versatility in molecular sensing. nih.gov

Table 2: Examples of Molecular Recognition with Naphthyridine Scaffolds

| Naphthyridine Host/Reagent | Guest/Analyte | Key Interactions | Reference |

| Macrocycles with 1,8-naphthyridine units | Biotin and urea derivatives | Hydrogen bonding, π-π stacking | researchgate.net |

| 7-Substituted 3-aryl-1,6-naphthyridines | FGFR-1 and VEGFR-2 Tyrosine Kinases | Receptor-ligand binding | acs.org |

| 2-Amino-5,7-dimethyl-1,8-naphthyridine | Nitrite ions | Diazotization reaction leading to fluorescence quenching | nih.gov |

Potential in Polymer Chemistry and Functional Materials

The 1,6-naphthyridine moiety is a valuable building block for the synthesis of functional polymers due to its rigid, planar structure and defined electronic properties. Conjugated polymers incorporating naphthyridine units are of interest for applications in electronics and optoelectronics. For example, poly(1,5-naphthyridine-2,6-diyl) has been synthesized and shown to be an electron-withdrawing π-conjugated system. acs.org Similarly, copolymers of 1,5-naphthyridine (B1222797) and thiophene (B33073) have been explored as potential organic semi-conductors. matec-conferences.org

This compound offers several avenues for incorporation into polymeric structures. The most straightforward approach involves the chemical modification of the nitro group. The reduction of the nitro group to an amine (3-amino-1,6-naphthyridine) would provide a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. This would embed the electron-deficient 1,6-naphthyridine core into a polymer backbone, potentially imparting desirable thermal stability and electronic properties to the resulting material.

Furthermore, the entire this compound unit could be used as a monomer in polymerization reactions if other reactive handles are present on the molecule. The development of fluorescent conjugated polymers for the detection of nitro-aromatic explosives highlights the synergy between polymer scaffolds and nitro-functionalized units. researchgate.net A polymer incorporating this compound could itself be a material for sensing applications, where the interaction of an analyte with the polymer chain modulates its bulk properties.

Catalytic Applications (e.g., as Ligands or Organocatalysts)

The application of this compound in catalysis can be envisaged in two primary ways: as a ligand for metal catalysts or as an organocatalyst itself.

As a Ligand: The two nitrogen atoms of the 1,6-naphthyridine core are excellent coordination sites for metal ions. Naphthyridine-based ligands have been used in a variety of catalytic systems, including cobalt-catalyzed hydrogenation and in the formation of heteromultinuclear complexes where different metals can work cooperatively. mdpi.comuu.nl The electronic properties of the ligand are crucial for tuning the activity of the metal center. The strong electron-withdrawing nitro group in this compound would make it a π-acceptor ligand. This could stabilize low-valent metal centers and influence the reactivity in catalytic cycles, such as cross-coupling reactions or hydrogenation. uu.nl For instance, iridium complexes with bipyridonate ligands, which share structural similarities, have been used for the hydrogenation of N-heterocycles. mdpi.com

Q & A

Q. What are the standard synthetic routes for 3-Nitro-1,6-naphthyridine, and what key reaction steps are involved?

The synthesis typically involves three critical steps: condensation of precursors (e.g., 2-aminopyridine with aldehydes), cyclization to form the naphthyridine core, and nitration to introduce the nitro group at the 3-position. For example, 5-nitropyrimidine derivatives can undergo Diels–Alder-type additions followed by oxidation to yield the nitro-substituted product . Key reagents include acidic conditions for condensation, palladium catalysts for hydrogenolysis, and iodine in ethanol for oxidation .

Q. How is this compound characterized, and what analytical techniques are essential for structural validation?

Standard characterization involves nuclear magnetic resonance (NMR) for hydrogen and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve regioselectivity ambiguities in nitration steps .

Q. What is the role of the nitro group at the 3-position in modulating chemical reactivity compared to other naphthyridine derivatives?

The nitro group’s electron-withdrawing nature enhances electrophilic substitution at adjacent positions and stabilizes intermediates during reduction or nucleophilic substitution. For instance, reduction with hydrogen/palladium yields 3-amino derivatives, while substitution with amines or thiols generates bioactive analogs. This contrasts with halogenated naphthyridines, where halogen atoms influence lipophilicity and steric interactions .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving discrepancies in reported biological activities of this compound derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) often arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular models. Researchers should:

- Standardize assay protocols (e.g., uniform ATP concentrations for kinase studies).

- Validate target engagement using competitive binding assays (e.g., surface plasmon resonance).

- Cross-reference structural analogs (e.g., 3-amino or 3-chloro derivatives) to identify substituent-specific trends .

Q. How can computational chemistry be integrated with experimental data to predict regioselectivity in nitration reactions of 1,6-naphthyridine systems?

Density functional theory (DFT) calculations can model transition states to predict preferential nitration sites. For example, the 3-position is favored due to lower activation energy compared to the 8-position. Experimental validation via kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (¹⁵N NMR) can confirm computational predictions .

Q. What strategies optimize the synthesis of this compound to minimize by-products like 8-bromo or 3,8-dibromo derivatives?

Competing halogenation pathways (e.g., bromination in CCl₄) can be suppressed by:

- Using regioselective catalysts (e.g., FeCl₃ directs bromination to the 3-position).

- Adjusting solvent polarity (acetic acid favors monobromination over dibromination).

- Employing flow reactors for precise control of reaction time and temperature .

Q. How should researchers design experiments to evaluate the compound’s potential as a c-Met kinase inhibitor in anticancer studies?

- Perform in vitro kinase assays with recombinant c-Met protein and ATP analogs.

- Use cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) to assess proliferation inhibition via MTT assays.

- Validate mechanism via Western blotting for downstream targets (e.g., phosphorylated ERK/MAPK). Compare with known inhibitors (e.g., cabozantinib) to benchmark efficacy .

Comparative Analysis and Applications

Q. What distinguishes this compound from structurally similar compounds like 1,5-naphthyridine or 3-nitroquinoline in medicinal chemistry?

The fused pyridine rings in 1,6-naphthyridine provide a planar structure ideal for π-π stacking with enzyme active sites, while the nitro group at the 3-position enhances hydrogen bonding with residues like Asp122 in HIV-1 integrase. In contrast, 3-nitroquinoline lacks the bicyclic rigidity, reducing target affinity .

Q. How can researchers leverage this compound’s coordination chemistry to develop metal-based catalysts or sensors?

The compound acts as a bidentate ligand, binding transition metals (e.g., Pd²⁺ or Cu²⁺) through its pyridinic nitrogen atoms. Applications include:

- Catalyzing cross-coupling reactions (e.g., Suzuki-Miyaura).

- Designing fluorescence sensors for metal ion detection via chelation-induced emission shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products